2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine
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Overview
Description
2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a fluorophenoxy group attached to a phenyl ring, further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine typically involves the reaction of 3-fluorophenol with 3-bromophenylacetonitrile under basic conditions to form the intermediate 3-(3-fluorophenoxy)phenylacetonitrile. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)ethan-1-amine: Similar structure but lacks the additional phenoxy group.
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride: Similar structure with a different substitution pattern on the aromatic rings.
Uniqueness
2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14FNO |
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Molecular Weight |
231.26 g/mol |
IUPAC Name |
2-[3-(3-fluorophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14FNO/c15-12-4-2-6-14(10-12)17-13-5-1-3-11(9-13)7-8-16/h1-6,9-10H,7-8,16H2 |
InChI Key |
LKWGWAMIGVLUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CCN |
Origin of Product |
United States |
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